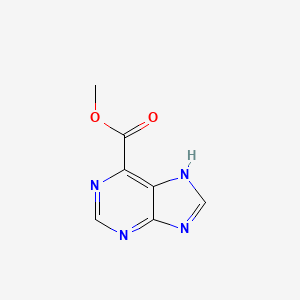

methyl 9H-purine-6-carboxylate

Description

Methyl 9H-purine-6-carboxylate (CAS: N/A; Ref: 3D-MCA13445) is a purine derivative featuring a carboxylate methyl ester group at the 6-position of the purine ring. This compound is widely utilized as a building block in organic and pharmaceutical synthesis due to its versatility in constructing complex molecules. The ester functional group at position 6 enables further derivatization, such as hydrolysis to carboxylic acids or transesterification, making it valuable in drug discovery and material science .

Properties

IUPAC Name |

methyl 7H-purine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-13-7(12)5-4-6(10-2-8-4)11-3-9-5/h2-3H,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILMMWCZVHCJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=NC=N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422064 | |

| Record name | Methyl 7H-purine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62134-45-6 | |

| Record name | Methyl 9H-purine-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62134-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 526506 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC526506 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 7H-purine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 9H-purine-6-carboxylate typically involves the functionalization of purine derivatives. One common method includes the esterification of 9H-purine-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 9H-purine-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 9H-purine-6-carboxylic acid.

Reduction: Formation of 9H-purine-6-methanol.

Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Synthesis:

Methyl 9H-purine-6-carboxylate serves as an important intermediate in the synthesis of more complex purine derivatives. Its unique structure allows for the development of various nucleoside analogs, which are crucial in medicinal chemistry for drug design and development.

Synthetic Routes:

The compound can be synthesized through the esterification of 9H-purine-6-carboxylic acid with methanol, often using catalysts like sulfuric acid or hydrochloric acid. This process highlights its role as a building block in organic synthesis.

Biological Research

Enzymatic Modulation:

Research indicates that this compound can modulate enzymatic activities related to nucleotide metabolism. It has been shown to inhibit specific enzymes, affecting cellular processes critical for DNA and RNA synthesis, particularly in cancerous cells where nucleotide metabolism is altered.

Antiviral and Anticancer Properties:

The compound is studied for its potential as a precursor for nucleoside analogs that exhibit antiviral and anticancer activities. These analogs mimic natural nucleotides, enabling their incorporation into viral genomes or cancer cell DNA, which disrupts replication processes. Studies have demonstrated that derivatives of purines can effectively inhibit viral replication and show cytotoxic effects against various cancer cell lines .

Industrial Applications

Production of Specialty Chemicals:

In the industrial sector, this compound is utilized in the production of dyes, polymers, and coatings. Its chemical properties make it suitable for synthesizing specialty chemicals used across different applications.

Pharmaceutical Development:

The compound's structural features contribute to its interaction with biological targets, enhancing its therapeutic efficacy. It is particularly noted for its potential applications in developing antiviral agents and other therapeutic compounds.

Case Studies

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral properties of this compound derivatives. The results indicated that certain derivatives exhibited significant inhibitory effects against viral replication mechanisms, suggesting potential therapeutic applications against viral infections .

Case Study 2: Cancer Research

Research conducted on the anticancer properties of this compound highlighted its efficacy in disrupting the proliferation of specific cancer cell lines. The study demonstrated that the compound's ability to inhibit nucleotide metabolism could lead to enhanced cytotoxicity against tumor cells.

Mechanism of Action

The mechanism of action of methyl 9H-purine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares methyl 9H-purine-6-carboxylate with other purine derivatives, focusing on substituent effects, synthesis, and applications.

Structural and Functional Group Analysis

Table 1: Key Structural Features of this compound and Analogues

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | 6-COOCH₃ | C₇H₆N₄O₂ | 194.15 | Carboxylate ester |

| 6-Oxo-9-deazapurine (9-Deazahypoxanthine) | 6-Oxo, 9-deaza | C₅H₄N₄O | 152.11 | Oxo, Deaza modification |

| 8-(Methylthio)-9-phenyl-9H-purine-6-carboxamide | 6-CONH₂, 8-SCH₃, 9-Ph | C₁₃H₁₂N₆OS | 308.34 | Carboxamide, Methylthio, Phenyl |

| 6-Chloro-8-methyl-9H-purine | 6-Cl, 8-CH₃ | C₆H₅ClN₄ | 168.58 | Chloro, Methyl |

| 6-Mercapto-9-methylpurine | 6-SH, 9-CH₃ | C₆H₆N₄S | 166.20 | Thiol, Methyl |

| 6-Chloro-9-(methoxymethyl)-9H-purine | 6-Cl, 9-CH₂OCH₃ | C₇H₇ClN₄O | 198.61 | Chloro, Methoxymethyl |

Biological Activity

Methyl 9H-purine-6-carboxylate is a purine derivative with a molecular formula of CHNO and a molecular weight of 178.15 g/mol. This compound has garnered interest in biological research due to its potential roles in modulating enzymatic activities and serving as a precursor for various nucleoside analogs, which are explored for their antiviral and anticancer properties.

This compound can be synthesized through the esterification of 9H-purine-6-carboxylic acid with methanol, often in the presence of catalysts such as sulfuric acid or hydrochloric acid. The compound's unique ester functional group enhances its lipophilicity compared to its analogs, influencing its biological activity and pharmacokinetics.

Enzymatic Modulation

Research indicates that this compound may modulate the activity of specific enzymes involved in nucleotide metabolism. It potentially inhibits certain enzymes, thereby affecting cellular processes critical for DNA and RNA synthesis. This modulation can lead to significant biological effects, particularly in cancerous cells where altered nucleotide metabolism is common .

Antiviral and Anticancer Properties

This compound serves as a precursor for nucleoside analogs that exhibit antiviral and anticancer activities. These analogs can mimic natural nucleotides, leading to their incorporation into viral genomes or cancer cell DNA, ultimately disrupting replication processes. For instance, studies have shown that derivatives of purines can effectively inhibit viral replication and show cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound derivatives exhibit significant cytotoxicity against human cancer cell lines. The mechanism involves the inhibition of key enzymes in nucleotide synthesis pathways, leading to reduced proliferation of cancer cells.

- Antiviral Effects : Research highlighted the efficacy of purine derivatives, including this compound, against viral infections such as HIV and Hepatitis C. These compounds were shown to disrupt viral replication by interfering with nucleic acid synthesis .

- Inflammatory Response : In models of inflammation, this compound analogs reduced pro-inflammatory cytokines and inhibited nitric oxide production, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other purine derivatives:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Ester derivative | Antiviral, anticancer |

| 9H-purine-6-carboxylic acid | Carboxylic acid | Moderate activity, less lipophilic |

| Methyl 1H-purine-6-carboxylate | Ester derivative | Potentially similar antiviral properties |

The ester functional group in this compound contributes to its distinct reactivity and solubility compared to other purines, enhancing its pharmacological potential .

Q & A

Q. What are the standard synthetic protocols for methyl 9H-purine-6-carboxylate, and how can researchers optimize reaction conditions?

this compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. A common method involves reacting 6-chloropurine derivatives with methyl carboxylate precursors under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or toluene. Catalytic systems such as Pd(PPh₃)₄ are often employed for Suzuki-Miyaura cross-coupling to introduce aryl/alkyl groups . Optimization includes varying temperature (e.g., reflux at 80–120°C), stoichiometry of boronic acid derivatives, and catalyst loading (0.05–0.1 mmol) to improve yields. Characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm purity .

Q. How should researchers characterize the physical and chemical properties of this compound?

Key characterization methods include:

- Spectroscopy : ¹H/¹³C NMR (to confirm substituent positions and esterification), FT-IR (C=O stretch ~1700 cm⁻¹), and UV-Vis (purine ring absorption at 260–280 nm).

- Chromatography : HPLC or TLC with EtOAc/hexane systems to assess purity.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺) .

- Thermal Analysis : DSC/TGA to determine melting points and thermal stability .

Q. What safety protocols are essential when handling this compound in the lab?

Safety data sheets (SDS) for structurally similar purine derivatives (e.g., N6-Cyclopropyl-9H-purine-2,6-diamine) indicate hazards such as H315 (skin irritation) and H335 (respiratory irritation). Researchers must:

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data may arise from tautomerism (N7 vs. N9 substitution) or residual solvents. Solutions include:

- Variable Temperature NMR : To identify tautomeric equilibria.

- Deuterium Exchange Experiments : For detecting labile protons.

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

- Cross-Validation : Compare data with NIST Chemistry WebBook entries or published spectra .

Q. What strategies are effective for studying the reactivity of this compound in nucleophilic substitution reactions?

The ester group at C6 is electron-withdrawing, enhancing reactivity at C2/C8 positions. Methodological approaches:

- Kinetic Studies : Monitor reaction progress under varying pH and temperature.

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict regioselectivity.

- Isotopic Labeling : Use ¹⁵N/¹³C isotopes to track substitution pathways .

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies in medicinal chemistry?

Key functionalization strategies:

- C2/C8 Halogenation : Introduce Br/I via electrophilic substitution for cross-coupling.

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for ionic interactions.

- Side-Chain Modifications : Attach alkyl/aryl groups via Mitsunobu or Ullmann reactions. Biological assays (e.g., enzyme inhibition) should use IC₅₀/EC₅₀ values with positive/negative controls .

Experimental Design and Data Analysis

Q. What experimental controls are critical when evaluating this compound in biological assays?

- Negative Controls : Unmodified purine or solvent-only samples.

- Positive Controls : Known inhibitors (e.g., allopurinol for xanthine oxidase assays).

- Dose-Response Curves : Use at least five concentrations (e.g., 1 nM–100 µM) to calculate IC₅₀.

- Statistical Validation : ANOVA or t-tests with p < 0.05 significance .

Q. How should researchers address low yields in the synthesis of this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.